magnesium;dodecoxybenzene;bromide
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Overview
Description
Magnesium;dodecoxybenzene;bromide is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound consists of a magnesium atom bonded to a bromide ion and a dodecoxybenzene group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;dodecoxybenzene;bromide can be synthesized through the reaction of magnesium metal with dodecoxybenzene bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C12H25C6H4Br→C12H25C6H4MgBr
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with efficient stirring mechanisms to ensure complete reaction of the magnesium metal with the organic halide. The process is optimized to minimize the formation of by-products and to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium;dodecoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Scientific Research Applications
Magnesium;dodecoxybenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism by which magnesium;dodecoxybenzene;bromide exerts its effects involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack by the organic group.
Comparison with Similar Compounds
Similar Compounds
Magnesium Bromide: A simpler compound with similar reactivity but lacks the organic group.
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of dodecoxybenzene.
Uniqueness
Magnesium;dodecoxybenzene;bromide is unique due to its long alkyl chain, which can impart different solubility and reactivity characteristics compared to simpler Grignard reagents. This makes it particularly useful in the synthesis of long-chain organic molecules and specialized materials.
Properties
CAS No. |
887604-93-5 |
---|---|
Molecular Formula |
C18H29BrMgO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
magnesium;dodecoxybenzene;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18;;/h12-13,15-16H,2-10,14,17H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WEHYAEUBOXPOOM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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